![molecular formula C13H16N4 B14466895 3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine CAS No. 65920-02-7](/img/structure/B14466895.png)
3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine is a chemical compound with the molecular formula C13H16N4. This compound belongs to the class of pyridazines, which are heterocyclic aromatic organic compounds containing a six-membered ring with two nitrogen atoms at positions 1 and 2. The presence of the hydrazinyl group and the isopropyl-substituted phenyl ring makes this compound unique and potentially useful in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine can be achieved through several methods. One common approach involves the reaction of hydrazine hydrate with 4-(propan-2-yl)benzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with a suitable dicarbonyl compound under acidic or basic conditions to yield the desired pyridazine derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product .
化学反応の分析
Types of Reactions
3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products Formed
Oxidation: Formation of azo or azoxy derivatives.
Reduction: Formation of dihydropyridazine derivatives.
Substitution: Formation of halogenated or nitrated phenyl derivatives.
科学的研究の応用
3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
作用機序
The mechanism of action of 3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound may interact with DNA or RNA, leading to changes in gene expression or protein synthesis .
類似化合物との比較
Similar Compounds
- 3-Hydrazino-6-phenylpyridazine
- 3-Hydrazinyl-6-(4-methylphenyl)pyridazine
- 3-Hydrazinyl-6-(4-chlorophenyl)pyridazine
Uniqueness
3-Hydrazinyl-6-[4-(propan-2-yl)phenyl]pyridazine is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a lead compound for drug development and other applications .
特性
CAS番号 |
65920-02-7 |
|---|---|
分子式 |
C13H16N4 |
分子量 |
228.29 g/mol |
IUPAC名 |
[6-(4-propan-2-ylphenyl)pyridazin-3-yl]hydrazine |
InChI |
InChI=1S/C13H16N4/c1-9(2)10-3-5-11(6-4-10)12-7-8-13(15-14)17-16-12/h3-9H,14H2,1-2H3,(H,15,17) |
InChIキー |
JGCHSBHGEFFGOR-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)C2=NN=C(C=C2)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


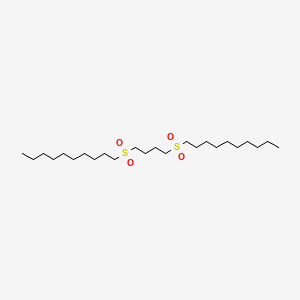
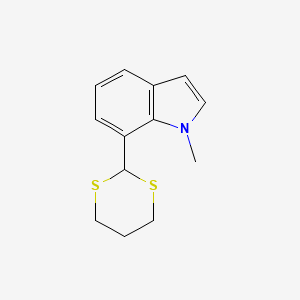
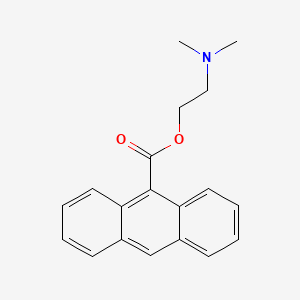
![Phenyl 8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14466831.png)

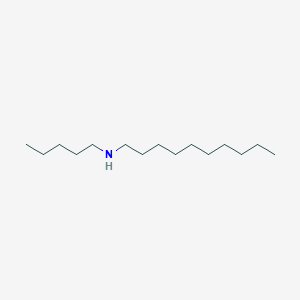
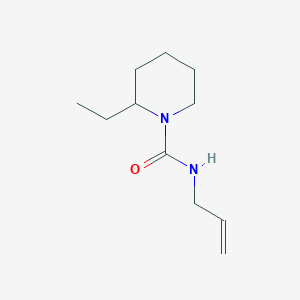
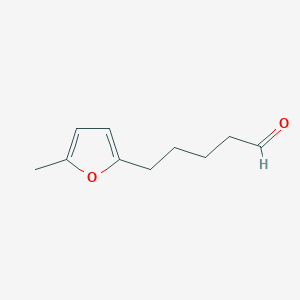
![9,9-Dibromobicyclo[6.1.0]nona-2,4,6-triene](/img/structure/B14466856.png)
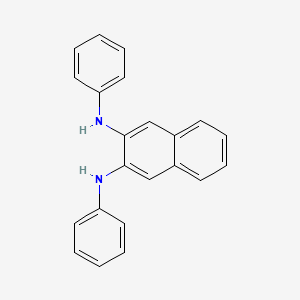
![Trimethoxy[(pentafluorophenoxy)methyl]silane](/img/structure/B14466865.png)
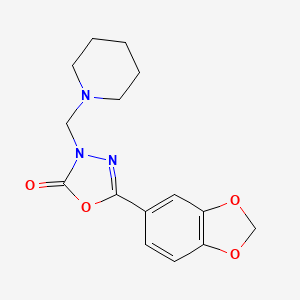
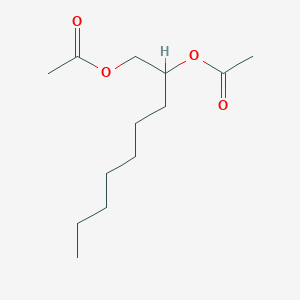
![{2-[(Butan-2-yl)oxy]ethenyl}benzene](/img/structure/B14466878.png)
